2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one
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Overview
Description
2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring substituted with hydroxyethyl and methoxymethyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one typically involves the reaction of 2-aminopyrimidine derivatives with appropriate alkylating agents. One common method includes the reaction of 2-aminopyrimidine with 2-chloroethanol and methoxymethyl chloride under basic conditions to introduce the hydroxyethyl and methoxymethyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit nucleic acid synthesis by targeting key enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methyl-4-pyrimidinol: Another pyrimidine derivative with similar structural features but different functional groups.
2-Amino-5-(2-hydroxyethyl)-6-methyl-4(1H)-pyrimidinone: Shares the hydroxyethyl group but differs in other substituents.
Uniqueness
2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one is unique due to its specific combination of hydroxyethyl and methoxymethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H13N3O3 |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)-4-(methoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O3/c1-14-5-6-4-7(13)11-8(10-6)9-2-3-12/h4,12H,2-3,5H2,1H3,(H2,9,10,11,13) |
InChI Key |
QIIARSDJMJWGIE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)NCCO |
Origin of Product |
United States |
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